![molecular formula C3H8N2O3S B2432734 N'-hydroxy-2-methylsulfonylethanimidamide CAS No. 446276-20-6](/img/structure/B2432734.png)
N'-hydroxy-2-methylsulfonylethanimidamide
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Description
Scientific Research Applications
Protein Cross-linking
N'-hydroxy-2-methylsulfonylethanimidamide, as part of the compound N-hydroxysulfosuccinimide, has been utilized in the preparation of active esters for protein cross-linking. It has been incorporated into protein cross-linking reagents like 3,3'-dithiobis(sulfosuccinimidyl propionate) and bis(sulfosuccinimidyl) suberate, demonstrating high efficiency in cross-linking proteins at physiological pH. This compound also exhibits membrane impermeance, which is crucial for specific applications, such as treating erythrocytes to cross-link subunits of the anion channel to covalent dimers at the extracytoplasmic membrane face (Staros, 1982).
Metabolic Activation Studies
N'-hydroxy-2-methylsulfonylethanimidamide, in the form of various N-hydroxy metabolites, has been studied as substrates for bioactivation by human liver sulfotransferases (STs). These studies are significant for understanding the metabolic activation of carcinogenic arylamines and heterocyclic amines, which can have implications for susceptibility to environmental and dietary carcinogens (Chou, Lang, Kadlubar, 1995).
Electrochemiluminescence in Analytical Chemistry
N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (NHSS) have been used effectively as coreactants in the cathodic Ru(bpy)32+ electrochemiluminescence (ECL) for sensitive detection of substances like methyl blue and mercury. The strength of ECL signals in these systems surpassed those of the classic Ru(bpy)32+-H2O2 system, indicating its potential in sensitive analytical applications (Saqib et al., 2020).
Drug Metabolism Research
The compound has been applied in drug metabolism research, specifically in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial-based systems. This application highlights its role in supporting the structure characterization of drug metabolites and monitoring drug metabolites during clinical investigations (Zmijewski et al., 2006).
properties
IUPAC Name |
N'-hydroxy-2-methylsulfonylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXITPIFCMHKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-methylsulfonylethanimidamide |
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